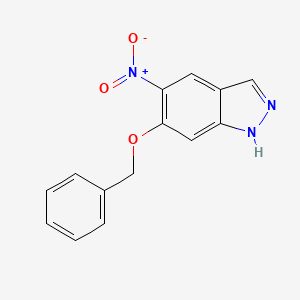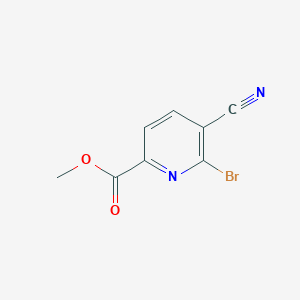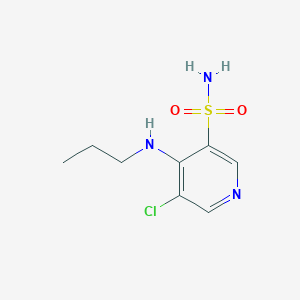
(1-Acetylindolin-4-yl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetylindolin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetylindolin-4-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods: Industrial production of boronic acids, including (1-Acetylindolin-4-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. The reagents and catalysts used are typically chosen for their cost-effectiveness and availability .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Acetylindolin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (1-Acetylindolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Similar in structure but lacks the indole moiety.
4-Boronophenylalanine: Contains a boronic acid group attached to an amino acid.
Bortezomib: A boronic acid-containing drug used in chemotherapy.
Uniqueness: (1-Acetylindolin-4-yl)boronic acid is unique due to the presence of both an indole and a boronic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications .
Eigenschaften
Molekularformel |
C10H12BNO3 |
|---|---|
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
(1-acetyl-2,3-dihydroindol-4-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-6-5-8-9(11(14)15)3-2-4-10(8)12/h2-4,14-15H,5-6H2,1H3 |
InChI-Schlüssel |
ORRLJEBPIOIIJM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2CCN(C2=CC=C1)C(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



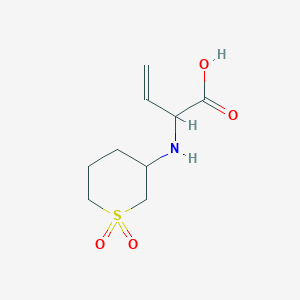
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)
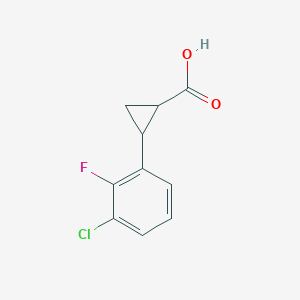
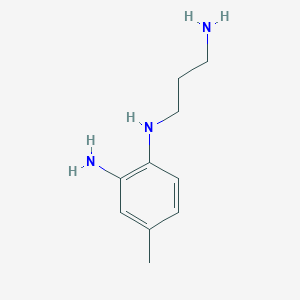
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13012723.png)
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
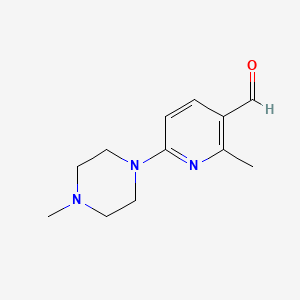
![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)
